
Application Notes and Protocols: NP(366-374) in
Universal Flu Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of NP(366-374) for a
Universal Flu Vaccine
The quest for a universal influenza vaccine, one that provides broad and long-lasting protection

against diverse influenza A virus strains, has led researchers to focus on conserved viral

antigens. One of the most promising targets is the nucleoprotein (NP), an internal viral protein

that is highly conserved across different influenza A subtypes.[1] Within the nucleoprotein, the

amino acid sequence 366-374, with the sequence ASNENMETM, has been identified as a

critical epitope for inducing a robust cell-mediated immune response.[2]

This peptide, known as NP(366-374), is an immunodominant epitope for CD8+ cytotoxic T

lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class

I molecule H-2Db.[2] Upon recognition of this peptide presented by infected cells, CTLs are

activated to kill these cells and produce antiviral cytokines, such as interferon-gamma (IFN-γ)

and tumor necrosis factor-alpha (TNF-α), thereby contributing to viral clearance.[3] The high

degree of conservation of the NP(366-374) epitope across influenza A virus strains makes it an

attractive candidate for a universal vaccine, as it has the potential to elicit an immune response

that can recognize and eliminate cells infected with a wide range of flu viruses, including

seasonal and pandemic strains.
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These application notes provide an overview of the use of NP(366-374) in universal flu vaccine

research, summarizing key quantitative data and providing detailed protocols for essential

experiments.

Data Presentation: Immunogenicity and Protective
Efficacy of NP(366-374)-Based Vaccines
The following tables summarize quantitative data from various preclinical studies investigating

the immunogenicity and protective efficacy of vaccine strategies incorporating the NP(366-374)

epitope.

Table 1: CD8+ T-Cell Responses to NP(366-374) Vaccination in Mice
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Vaccine
Platform/Adjuv
ant

Mouse Strain Measurement Result Reference

NP(366-374)

peptide in

Incomplete

Freund's

Adjuvant (IFA)

C57BL/6

% of NP(366-

374)-specific

CD8+ T-cells in

spleen

~1.5% of

circulating CD8+

lymphocytes 13

days post-

injection

[4]

MVA-NP C57BL/6

IFN-γ Spot-

Forming Cells

(SFCs) / 10^6

splenocytes

Mean of 127

SFCs
[5]

Adenovirus-

vectored NP

(A/NP-rAd)

C57BL/6

IFN-γ response

in lungs

(ELISPOT)

Strong response

to NP(366-374)

peptide

stimulation

[6]

Alginate

encapsulated live

H1N1 virus

C57BL/6

% of NP(366-

374)-specific

CD8+ T-cells in

lungs (post-

challenge)

Significant

increase

compared to

controls

[7]

OVX836 (NP-

based

nanoparticle)

C57BL/6

IFN-γ production

by NP(366-374)-

specific CD8+ T-

cells

Higher

production

compared to

monomeric or

wild-type NP

[8]

Table 2: Protective Efficacy of NP(366-374)-Based Vaccination in Influenza Challenge Models
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Vaccine
Platform/Ad
juvant

Mouse
Strain

Challenge
Virus

Outcome
Measureme
nt

Reference

MVA-NP+M1
HLA-A2

transgenic
Influenza A

Protection

against lethal

challenge

High levels of

NP(366)-

specific CD8+

T-cells

correlated

with survival

[9]

NP(366-374)

peptide

encapsulated

in liposomes

with anti-

CD40 mAbs

C57BL/6 Influenza A
Reduced viral

lung titers
Not specified [10]

Adenovirus-

vectored NP

(A/NP-rAd)

C57BL/6
Influenza A

(IAV)

Reduced

morbidity and

pulmonary

virus titers

Significantly

lower viral

titers

compared to

control

groups

[6]

OVX836 (NP-

based

nanoparticle)

C57BL/6

H1N1

A/California/7

/2009

100%

survival

(short-term),

83% survival

(long-term)

Compared to

0% survival in

the control

group

[8]

Alginate

encapsulated

live H1N1

virus

C57BL/6
H7N7 (lethal

challenge)

Heterosubtypi

c protection
Not specified [7]
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Protocol 1: Immunization of Mice with NP(366-374)
Peptide
This protocol describes a general procedure for immunizing mice to elicit an NP(366-374)-

specific CD8+ T-cell response.

Materials:

NP(366-374) peptide (ASNENMETM), synthesized to >95% purity

Incomplete Freund's Adjuvant (IFA)

Phosphate-Buffered Saline (PBS), sterile

1 ml syringes with Luer-Lok tip

23-25 gauge needles

Glass or plastic emulsifying connector (optional)

C57BL/6 mice (6-8 weeks old)

Procedure:

Antigen Preparation: Dissolve the NP(366-374) peptide in sterile PBS to a final concentration

of 1 mg/ml.

Emulsion Preparation: a. In a sterile microfuge tube, mix an equal volume of the peptide

solution with IFA (e.g., 100 µl of peptide solution and 100 µl of IFA). b. Emulsify the mixture

by repeatedly drawing it up and expelling it through a syringe and needle or by using an

emulsifying connector between two syringes until a thick, white emulsion is formed. A stable

emulsion will not disperse when a drop is placed in water.

Immunization: a. Administer 100 µl of the emulsion (containing 50 µg of peptide) per mouse

via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.[11] b.

For a prime-boost regimen, repeat the immunization 10-15 days after the primary
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immunization. A final boost without adjuvant can be administered 3-4 days before analysis.

[11]

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
and TNF-α
This protocol details the detection of IFN-γ and TNF-α production by NP(366-374)-specific

CD8+ T-cells from immunized mice.

Materials:

Splenocytes isolated from immunized and control mice

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-

mercaptoethanol

NP(366-374) peptide (1 mg/ml stock)

Brefeldin A (GolgiPlug™ or similar)

Anti-mouse CD16/CD32 antibody (Fc block)

Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN-γ, anti-mouse TNF-

α

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

96-well round-bottom plates

Procedure:

Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and

control mice.

In vitro Stimulation: a. Plate 1-2 x 10^6 splenocytes per well in a 96-well plate. b. Stimulate

the cells with NP(366-374) peptide at a final concentration of 1-5 µg/ml for 5-6 hours at 37°C.
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c. Include an unstimulated control (medium only) and a positive control (e.g., cell stimulation

cocktail). d. Add Brefeldin A at the recommended concentration for the last 4-5 hours of

incubation to block cytokine secretion.

Surface Staining: a. Wash the cells with FACS buffer. b. Block Fc receptors with anti-mouse

CD16/CD32 for 10-15 minutes on ice. c. Stain for surface markers, such as CD8a, for 30

minutes on ice in the dark.

Fixation and Permeabilization: a. Wash the cells with FACS buffer. b. Resuspend the cells in

Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. c. Wash the cells with

Permeabilization/Wash buffer.

Intracellular Staining: a. Resuspend the cells in Permeabilization/Wash buffer containing

fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies. b. Incubate for 30 minutes at

4°C in the dark.

Flow Cytometry Analysis: a. Wash the cells with Permeabilization/Wash buffer and then with

FACS buffer. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. c.

Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD8+ T-cell population.

Protocol 3: In Vivo Cytotoxicity Assay
This protocol measures the ability of NP(366-374)-specific CTLs to kill target cells in vivo.

Materials:

Splenocytes from naive C57BL/6 mice (as target cells)

NP(366-374) peptide

Control peptide (e.g., OVA257-264)

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and

0.5 µM)

RPMI 1640 medium

Immunized and control mice
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Procedure:

Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive

C57BL/6 mice. b. Divide the splenocytes into two populations. c. Pulse one population with 1

µM NP(366-374) peptide for 1 hour at 37°C.[8] d. Pulse the second population with a control

peptide.

Cell Labeling: a. Label the NP(366-374)-pulsed cells with a high concentration of CFSE

(CFSE^high). b. Label the control peptide-pulsed cells with a low concentration of CFSE

(CFSE^low).

Cell Injection: a. Mix equal numbers of CFSE^high and CFSE^low target cells. b. Inject a

total of 10-20 x 10^6 cells intravenously into immunized and control mice.

Analysis: a. After 12-18 hours, harvest spleens from the recipient mice. b. Prepare single-cell

suspensions and analyze by flow cytometry. c. Determine the ratio of CFSE^high to

CFSE^low cells in immunized versus control mice.

Calculation of Specific Lysis:

Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Protocol 4: Determination of Viral Lung Titer (TCID50
Assay)
This protocol describes the quantification of infectious virus particles in the lungs of challenged

mice.

Materials:

Lungs from infected mice

Sterile PBS

Madin-Darby Canine Kidney (MDCK) cells

96-well tissue culture plates
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Infection medium (e.g., DMEM with TPCK-trypsin)

Crystal violet solution

Procedure:

Sample Preparation: a. Homogenize the harvested lungs in sterile PBS. b. Clarify the

homogenate by centrifugation to remove cellular debris.

Serial Dilution: a. Perform 10-fold serial dilutions of the lung homogenate supernatant in

infection medium.

Infection of MDCK Cells: a. Seed MDCK cells in a 96-well plate to form a confluent

monolayer. b. Remove the growth medium and wash the cells with PBS. c. Add 100 µl of

each virus dilution to replicate wells (e.g., 8 wells per dilution). d. Incubate for 1-2 hours at

37°C to allow for virus adsorption.

Incubation: a. Remove the virus inoculum and add 200 µl of infection medium to each well.

b. Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

Determination of Cytopathic Effect (CPE): a. Observe the wells for the presence of CPE daily

using a microscope. b. After the incubation period, fix the cells with a fixation solution (e.g.,

10% formalin). c. Stain the cells with crystal violet solution. Wells with viable cells will stain

purple, while wells with CPE will be clear.

Calculation of TCID50: a. Determine the number of positive wells (showing CPE) for each

dilution. b. Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-

Muench method. The titer is expressed as TCID50/ml of lung homogenate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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